N,6-Dimethyl-5-nitropyridin-2-amine
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Overview
Description
N,6-Dimethyl-5-nitropyridin-2-amine is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a derivative of pyridine, characterized by the presence of nitro and dimethylamino groups on the pyridine ring. This compound is typically a solid at room temperature and has applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,6-Dimethyl-5-nitropyridin-2-amine is commonly synthesized through a two-step process involving methylation and nitration reactions. The starting material, 5-chloropyridine, undergoes methylation to form N,N-dimethyl-5-chloropyridin-2-amine. This intermediate is then subjected to nitration to yield the final product .
Methylation: The reaction involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for the safety and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: N,6-Dimethyl-2,5-diaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of this compound.
Scientific Research Applications
N,6-Dimethyl-5-nitropyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the functionalization of materials, such as the development of dyes and pigments.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,6-Dimethyl-5-nitropyridin-2-amine largely depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity . The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, affecting their function .
Comparison with Similar Compounds
N,6-Dimethyl-5-nitropyridin-2-amine can be compared with other nitropyridine derivatives:
N,N-Dimethyl-5-nitro-2-pyridinamine: Similar in structure but differs in the position of the nitro group.
2-Dimethylamino-5-nitropyridine: Another isomer with different substitution patterns on the pyridine ring.
5-Nitro-2-pyridinamine: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns .
Properties
CAS No. |
28489-34-1 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N,6-dimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O2/c1-5-6(10(11)12)3-4-7(8-2)9-5/h3-4H,1-2H3,(H,8,9) |
InChI Key |
IVBVDGOVRUPPAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=N1)NC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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